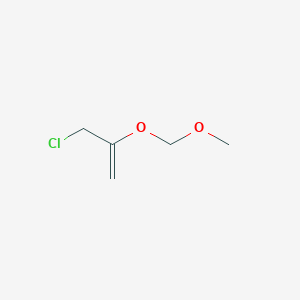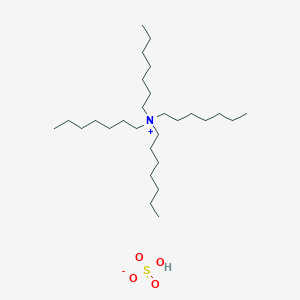
Tetraheptylammonium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraheptylammonium hydrogen sulfate (THAS) is a quaternary ammonium salt that is widely used in scientific research due to its unique properties. THAS is a white crystalline powder that is soluble in water and has a molecular formula of C28H60NO4S. It is commonly used as a surfactant and as a phase transfer catalyst in organic synthesis.
Mecanismo De Acción
Tetraheptylammonium hydrogen sulfate acts as a surfactant by reducing the surface tension of liquids, allowing for the formation of stable emulsions. It also acts as a phase transfer catalyst by facilitating the transfer of a reactant from one phase to another. In addition, Tetraheptylammonium hydrogen sulfate has been shown to have antimicrobial properties and can disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Tetraheptylammonium hydrogen sulfate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to aquatic organisms at high concentrations. It is important to handle Tetraheptylammonium hydrogen sulfate with care and dispose of it properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetraheptylammonium hydrogen sulfate has several advantages as a surfactant and phase transfer catalyst. It is relatively inexpensive and easy to synthesize. It is also effective at reducing surface tension and facilitating the transfer of reactants. However, Tetraheptylammonium hydrogen sulfate can be toxic at high concentrations and should be handled with care.
Direcciones Futuras
There are several future directions for research on Tetraheptylammonium hydrogen sulfate. One area of interest is the use of Tetraheptylammonium hydrogen sulfate as a template in the synthesis of mesoporous materials. Another area of interest is the use of Tetraheptylammonium hydrogen sulfate as a stabilizer in emulsion polymerization. Additionally, more research is needed to understand the biochemical and physiological effects of Tetraheptylammonium hydrogen sulfate and its potential toxicity to humans and the environment.
Métodos De Síntesis
Tetraheptylammonium hydrogen sulfate can be synthesized by reacting heptanol with tetramethylammonium hydroxide to form tetraheptylammonium hydroxide. This is then reacted with sulfuric acid to form Tetraheptylammonium hydrogen sulfate. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Tetraheptylammonium hydrogen sulfate is widely used in scientific research due to its unique properties. It is commonly used as a surfactant in the preparation of nanoparticles and as a phase transfer catalyst in organic synthesis. Tetraheptylammonium hydrogen sulfate has also been used as a template in the synthesis of mesoporous materials and as a stabilizer in emulsion polymerization.
Propiedades
Número CAS |
101537-17-1 |
|---|---|
Fórmula molecular |
C28H61NO4S |
Peso molecular |
507.9 g/mol |
Nombre IUPAC |
hydrogen sulfate;tetraheptylazanium |
InChI |
InChI=1S/C28H60N.H2O4S/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;1-5(2,3)4/h5-28H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
FGGOKAOXDKDBTG-UHFFFAOYSA-M |
SMILES |
CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.OS(=O)(=O)[O-] |
SMILES canónico |
[H+].CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




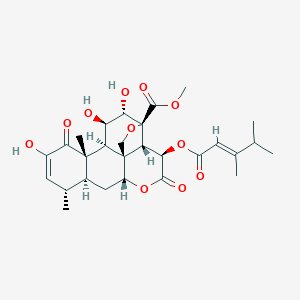
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B12469.png)
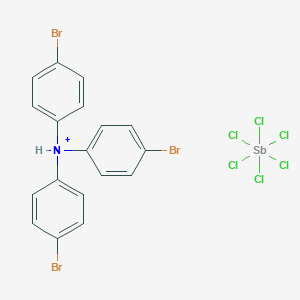
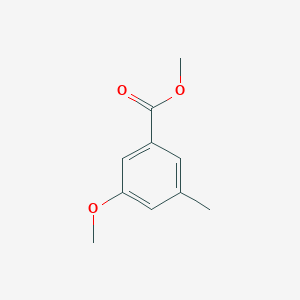
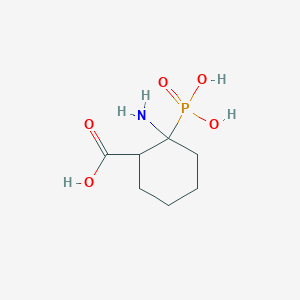
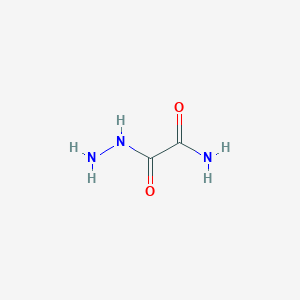
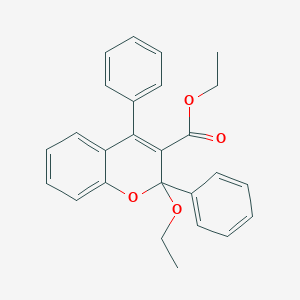

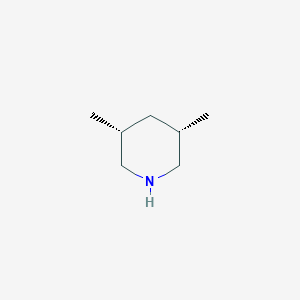

![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)
